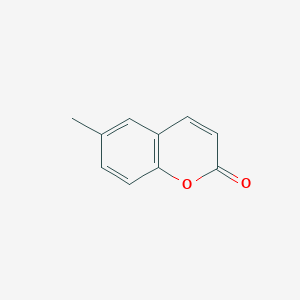

6-Methylcoumarin

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

6-Methylcoumarin (6-MC) has been found to interact with multiple targets in the body. One of its primary targets is the microphthalmia-associated transcription factor (MITF) , which plays a crucial role in melanogenesis . It also targets acetylcholinesterase (AChE) , an enzyme that terminates nerve impulses by breaking down the neurotransmitter acetylcholine .

Mode of Action

6-MC interacts with its targets in different ways. It activates the MITF expression in cells, leading to an increase in the expressions of tyrosinase, TRP-1, and TRP-2, which are key enzymes in melanogenesis . In terms of its antifungal properties, 6-MC slows down the growth of V. mali mycelia and the germination of spores in a concentration-dependent manner .

Biochemical Pathways

6-MC affects several biochemical pathways. In melanogenesis, it influences the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin signaling pathways . It increases the phosphorylation of p38, JNK, and PKA, while decreasing the phosphorylated ERK, Akt, and CREB expressions . Additionally, 6-MC activates GSK3β and β-catenin phosphorylation and reduces the β-catenin protein level .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-MC are not readily available, it is known that 6-MC has a low water solubility (1.2 g/L) and a log P_ow of 2.06 , which can influence its bioavailability and distribution in the body.

Result of Action

The action of 6-MC leads to various molecular and cellular effects. In melanogenesis, it significantly increases melanin synthesis in a concentration-dependent manner . It also causes damage to the cell membrane of V. mali, increasing mycelial conductivity, extracellular protein leakage, and MDA content .

Action Environment

Environmental factors can influence the action of 6-MC. For instance, the antifungal activity of 6-MC against V. mali was found to be effective in the natural environment, significantly reducing the incidence of Valsa canker of apple (VCA) . .

Analyse Biochimique

Biochemical Properties

6-Methylcoumarin plays a key role in biochemical reactions, particularly as a fluorophore in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . . These interactions are crucial for its biochemical properties and functions.

Cellular Effects

In cellular processes, this compound has been found to significantly increase melanin synthesis in a concentration-dependent manner . It influences cell function by interacting with various proteins such as tyrosinase, TRP-1, TRP-2, and MITF . These interactions lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its influence on various signaling pathways. It has been found to increase the phosphorylation of p38, JNK, and PKA in B16F10 cells, while decreasing the phosphorylated ERK, Akt, and CREB expressions . Additionally, this compound activates GSK3β and β-catenin phosphorylation and reduces the β-catenin protein level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to not produce acute toxic effects on the aquatic biota . Chronic and synergistic effects with other chemicals cannot be excluded and should be further investigated .

Dosage Effects in Animal Models

For instance, it did not cause any adverse effects at concentrations of 125 and 250 μM in a primary human skin irritation test .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a part of the biosynthesis in plants and has numerous biological and therapeutic properties

Méthodes De Préparation

La Toncarine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la réaction du p-crésol avec l'acide fumarique en présence d'acide sulfurique. La réaction est réalisée à une température de 160-170 °C pendant 3-4 heures, suivie d'un refroidissement et d'une précipitation . Une autre méthode implique l'utilisation de formyl éthyl acétate et de p-méthylphénol avec un catalyseur tel que l'acide phosphotungstique de Wells-Dawson, chauffé à 90 °C pendant 5 heures .

Analyse Des Réactions Chimiques

La Toncarine subit diverses réactions chimiques, notamment :

Oxydation : La Toncarine peut être oxydée pour former différents produits en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent modifier la structure de la coumarine, conduisant à différents dérivés.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle de la coumarine, conduisant à diverses coumarines substituées

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers électrophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

La Toncarine a un large éventail d'applications en recherche scientifique :

Mécanisme d'action

La Toncarine exerce ses effets par le biais de diverses cibles moléculaires et voies. Elle favorise la mélanogenèse par les voies de signalisation PKA/CREB, MAPK, AKT/PI3K et GSK3β/β-caténine . En outre, il a été démontré qu'elle s'accumule fortement dans le foie et qu'elle est largement distribuée dans divers organes .

Comparaison Avec Des Composés Similaires

La Toncarine est similaire à d'autres dérivés de la coumarine, tels que :

Coumarine : Le composé parent de la Toncarine, connu pour son arôme de vanille.

7-Méthylcoumarine : Une autre coumarine méthylée avec des propriétés aromatiques différentes.

4-Méthylcoumarine : Un dérivé de la coumarine avec des propriétés chimiques et physiques distinctes.

La Toncarine est unique en raison de sa méthylation spécifique en position 6, qui lui confère son arôme caractéristique de noix de coco et ses activités biologiques spécifiques .

Activité Biologique

6-Methylcoumarin (6-MC) is a semisynthetic derivative of coumarin, a compound known for its diverse biological activities. Recent studies have highlighted its potential therapeutic applications, particularly in anti-inflammatory, antimicrobial, and anticancer contexts. This article reviews the biological activity of 6-MC, supported by data tables and research findings.

Anti-Inflammatory Activity

6-MC exhibits significant anti-inflammatory properties, as demonstrated in various in vitro and in vivo studies. A recent study investigated its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, revealing that 6-MC reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in a concentration-dependent manner. The study reported the following results:

| Concentration (μM) | NO Production (%) | PGE2 Production (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

|---|---|---|---|---|---|

| 200 | 30.5 | 35.0 | 20.5 | 25.0 | 15.0 |

| 300 | 45.7 | 50.3 | 30.5 | 40.0 | 25.0 |

| 400 | 60.1 | 65.2 | 40.0 | 55.0 | 35.0 |

| 500 | 80.6 | 53.2 | 32.8 | 73.1 | 80.6 |

The treatment with the highest concentration (500 μM) showed a marked decrease in pro-inflammatory cytokines TNF-α, IL-6, and IL-1β by up to 80.6% , indicating a strong anti-inflammatory effect .

The mechanism underlying the anti-inflammatory effects of 6-MC involves the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways:

- MAPK Pathway: Treatment with 6-MC significantly reduced the phosphorylation of ERK, JNK, and p38 MAPK proteins.

- NF-κB Pathway: It also inhibited the phosphorylation of IκBα, preventing the translocation of NF-κB to the nucleus, thereby downregulating inflammatory cytokine expression .

Antimicrobial Activity

Research has shown that 6-MC possesses antimicrobial properties against various pathogens:

- A study indicated that at a concentration of 125 μg/ml , 6-MC effectively inhibited biofilm formation and virulence factors in Pseudomonas aeruginosa PAO1 .

- Additionally, it demonstrated antifungal activity against phytopathogenic fungi, contributing to its potential use in agricultural applications .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of 6-MC is crucial for its therapeutic application:

- A study using Caco-2 cell models reported high permeability for 6-MC, suggesting efficient absorption across the intestinal barrier.

- The pharmacokinetics were evaluated in rats after oral administration at doses of 200 mg/kg , showing a maximum plasma concentration (Cmax) of 17.13 ± 2.90 µg/mL at 30 minutes post-administration .

Case Studies

Several case studies have explored the therapeutic potential of 6-MC:

-

Anti-inflammatory Effects in Animal Models:

- In an animal model of inflammation induced by LPS, treatment with 6-MC significantly reduced swelling and inflammatory markers compared to controls.

-

Antimicrobial Efficacy:

- A study on Pseudomonas aeruginosa showed that pre-treatment with 6-MC led to a significant reduction in bacterial load and biofilm formation.

Propriétés

IUPAC Name |

6-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFYOPQLGGEACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Record name | 6-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20636 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025588 | |

| Record name | 6-Methyl coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-methylcoumarin appears as white crystals with a flavor of vanilla. Insoluble in water. (NTP, 1992), White solid; [HSDB], Solid, White crystal solid; coconut-like aroma | |

| Record name | 6-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20636 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl coumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6-Methylcoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Methylcoumarin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1163/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

577 °F at 725 mmHg (NTP, 1992), 304 °C | |

| Record name | 6-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20636 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

266 °F (NTP, 1992) | |

| Record name | 6-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20636 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), Very slightly sol in hot water; insol in petroleum ether; sol in oils., soluble in alcohol /both alpha and beta forms/, Very soluble in ethanol, ether, benzene; slightly soluble in chloroform, Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | 6-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20636 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 6-Methylcoumarin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1163/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

...6-Methylcoumarin... undergoes direct photolysis with an estimated half-life of 83 min when illuminated with mid-latitude U.S., noon-centered, equinox sunlight and a quantum yield for photolysis at 313 nm of phi=3 x 10(-3). .../There is/ evidence that singlet molecular oxygen ((1)O2) is formed in illuminated solns containing 6-MC. An estimated value of phi=0.01 is reported for the (1)O2 quantum yield at 313 nm. Formation of (1)O2 is significant because it is known to react with a variety of biomolecules and it is possible that (1)O2 formation is at least partially responsible for reports of 6-MC photoallergenicity and phototoxicity., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |

| Record name | METHYL COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline solid, White needles from benzene | |

CAS No. |

92-48-8 | |

| Record name | 6-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20636 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl coumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHP8W0L01A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 6-Methylcoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 to 169 °F (NTP, 1992), 76.5 °C, Exists as alpha and beta forms, melting point(alpha): 90 °C, melting point (beta): 82 °C; both forms are soluble in alcohol; combustible | |

| Record name | 6-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20636 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 6-Methylcoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-methylcoumarin?

A1: this compound (C10H8O2) has a molecular weight of 160.17 g/mol. [, , ]

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to analyze the structural characteristics of this compound. [, , ]

Q3: How do structural modifications of coumarin affect its activity?

A3: Introducing specific substituents to the coumarin scaffold can significantly alter its biological activity. For instance, the presence of a methyl group at the 6th position of the coumarin ring (forming this compound) influences its photophysical properties and its ability to induce photoallergic reactions. [, , ] Studies on a series of 6-alkylcoumarins, with alkyl chain lengths ranging from C1 to C16, revealed that the size of the alkyl substituent impacts the selectivity of photodimerization reactions. [] Additionally, the introduction of a thione group to the this compound structure, forming 6-methylthionecoumarin, dramatically alters its phototoxicity profile. While this compound itself exhibits minimal phototoxicity, 6-methylthionecoumarin displays strong oxygen-dependent phototoxicity when activated by UVA radiation. []

Q4: How does this compound interact with biological systems to produce its effects?

A4: Research suggests that this compound exerts its biological effects through multiple pathways. In a murine melanoma cell line (B16F10), this compound stimulated melanogenesis by influencing several signaling pathways, including PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-catenin. [] It was observed to increase the phosphorylation of p38, JNK, and PKA, while decreasing the phosphorylation of ERK, Akt, and CREB, ultimately leading to increased melanin synthesis via MITF upregulation. [] Additionally, this compound activated GSK3β and β-catenin phosphorylation, reducing β-catenin protein levels, suggesting its role in the GSK3β/β-catenin signaling pathway. []

Q5: What are the downstream effects of this compound on melanogenesis?

A5: In B16F10 cells, this compound increased melanin synthesis in a concentration-dependent manner. [] This effect was accompanied by a significant increase in the protein levels of tyrosinase, TRP-1, TRP-2, and MITF, all crucial players in melanogenesis. []

Q6: Does this compound have anti-inflammatory properties?

A7: Research indicates that this compound possesses anti-inflammatory properties. In LPS-stimulated RAW 264.7 macrophages, it reduced the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α. [] Additionally, it decreased the levels of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). [] These effects were mediated through the regulation of MAPK and NF-κB signaling pathways. []

Q7: What is known about the pharmacokinetics of this compound?

A8: Studies in Wistar rats revealed that orally administered this compound reaches a maximum plasma concentration (Cmax) of 17.13 ± 2.90 µg/mL within 30 minutes. [] It displays a short half-life (T1/2) of less than 120 minutes and is widely distributed in various organs, with high accumulation in the liver. [] In vitro studies using Caco-2 cells suggest that this compound exhibits high permeability, indicating absorption primarily occurs through passive diffusion. []

Q8: What are the potential toxicological concerns associated with this compound?

A9: this compound is known to induce photoallergic contact dermatitis in susceptible individuals. [, , ] This reaction necessitates exposure to both this compound and UVA radiation. [, ] Cases of severe photoallergic reactions have been reported after using sunscreens containing this compound as a fragrance ingredient. []

Q9: What are the potential applications of this compound?

A9: Given its diverse biological activities, this compound holds promise for various applications, including:

- Cosmetics: As a potential pigmentation stimulator, it may be useful in cosmetics for photoprotection and addressing hypopigmentation disorders. []

- Agriculture: Its insecticidal activity against aphids, coupled with its safety towards honeybees, makes it a potential candidate for developing sustainable insecticides. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.